Benzoylecgonine hydrochloride Benzoylecgonine hydrochloride Benzoylecgonine hydrochloride is discontinued (DEA controlled substance). This product is the HCl salt form of the major metabolite of cocaine (benzoyl methyl ecgonine). It is used to test presence of cocaine in drug tests, and has been investigated as a topical pain medication.
Brand Name: Vulcanchem
CAS No.: 39426-98-7
VCID: VC0520926
InChI: InChI=1S/C16H19NO4.ClH/c1-17-11-7-8-12(17)14(15(18)19)13(9-11)21-16(20)10-5-3-2-4-6-10;/h2-6,11-14H,7-9H2,1H3,(H,18,19);1H/t11-,12+,13-,14+;/m0./s1
SMILES: [H][C@]12C[C@@H]([C@@H]([C@](N1C)(CC2)[H])C(O)=O)OC(C3=CC=CC=C3)=O.[H]Cl
Molecular Formula: C16H20ClNO4
Molecular Weight: 325.79

Benzoylecgonine hydrochloride

CAS No.: 39426-98-7

Cat. No.: VC0520926

Molecular Formula: C16H20ClNO4

Molecular Weight: 325.79

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Benzoylecgonine hydrochloride - 39426-98-7

Specification

CAS No. 39426-98-7
Molecular Formula C16H20ClNO4
Molecular Weight 325.79
IUPAC Name (1R,2R,3S,5S)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride
Standard InChI InChI=1S/C16H19NO4.ClH/c1-17-11-7-8-12(17)14(15(18)19)13(9-11)21-16(20)10-5-3-2-4-6-10;/h2-6,11-14H,7-9H2,1H3,(H,18,19);1H/t11-,12+,13-,14+;/m0./s1
Standard InChI Key CMSMPZLAQCHUGM-BHARVXRSSA-N
SMILES [H][C@]12C[C@@H]([C@@H]([C@](N1C)(CC2)[H])C(O)=O)OC(C3=CC=CC=C3)=O.[H]Cl
Appearance Solid powder

Introduction

Biochemistry and Physiological Aspects

Pharmacological Activity

Unlike cocaine, benzoylecgonine is pharmacologically inactive . This characteristic is significant in toxicological interpretations, as detection of benzoylecgonine indicates prior cocaine exposure rather than active pharmacological effects. The salt form would maintain this pharmacological inactivity while potentially offering improved stability for research purposes.

Analytical Detection Methods

Conventional Analytical Techniques

Various analytical methods have been developed to detect benzoylecgonine in biological specimens. Gas chromatography coupled with mass spectrometry (GC-MS) has been widely employed, as described by Kintz et al., who developed a method for simultaneous identification of cocaine and its metabolites including benzoylecgonine (BE) . This method achieved detection limits of 1 ng/mL for urine, saliva, and plasma samples .

Advanced Instrumental Analysis

More recent research has employed liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for detecting cocaine and benzoylecgonine in biological fluids . Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has also been successfully applied to dried blood samples . These methods offer improved sensitivity and specificity for benzoylecgonine detection, which would also apply to the hydrochloride salt form.

Pharmacokinetics and Excretion Patterns

Absorption and Bioavailability

The pharmacokinetics of cocaine, which directly affects benzoylecgonine formation, varies significantly by route of administration. Inhalation of cocaine has the greatest bioavailability, exceeding 90%, while the intranasal route has approximately 80% bioavailability . These differences in cocaine absorption directly impact the formation rate and concentration of benzoylecgonine.

Detection Windows in Biological Specimens

Controlled studies have provided detailed information about the detection windows for benzoylecgonine in urine following cocaine administration. Table 1 presents detection times for benzoylecgonine and other cocaine metabolites following controlled smoked administration of cocaine at different doses.

Table 1: Detection Times for Benzoylecgonine and Other Cocaine Metabolites Following Controlled Smoked Administration

Dose GroupInitial Detection (h)Last Detection (h)
40 mg dose (N=4)2.2 ± 0.349.4 ± 7.0
20 mg dose (N=5)2.8 ± 0.461.2 ± 12.6
10 mg dose (N=3)1.4 ± 0.438.9 ± 4.0
42 mg dose (glass pipe, N=6)1.431.0

Data adapted from reference . Values presented as mean ± standard error where available.

Inter-individual Variation

Studies have consistently found substantial inter-individual variation in cocaine absorption and elimination of metabolites . This variation is evident in the wide ranges observed for peak concentrations and detection times of benzoylecgonine. For instance, after insufflation of 1.5 mg/kg cocaine hydrochloride, peak urine benzoylecgonine concentrations ranged from 8,100 to 70,800 ng/mL with a time to reach maximum concentrations of 4 to 8 hours .

Environmental Significance

Presence in Water Systems

Benzoylecgonine has been detected in drinking water supplies and environmental water systems . In 2005, scientists discovered surprisingly large quantities of benzoylecgonine in Italy's Po River and used its concentration to estimate cocaine consumption in the region . Similar studies were conducted in 2006 in the Swiss ski town of Saint-Moritz, using wastewater analysis to estimate daily cocaine use .

Ecological Impact Assessment

Preliminary studies on ecological systems suggest that benzoylecgonine may have potential toxicity issues . Research has shown that at environmentally relevant concentrations, benzoylecgonine can exert negative ecological impacts . These findings highlight the importance of monitoring this compound in environmental systems and developing effective remediation strategies.

Degradation Research

Current research is exploring degradation options for benzoylecgonine in waste and surface waters, including advanced oxidation and photocatalysis techniques . These approaches aim to reduce environmental concentrations and mitigate potential ecological effects. Understanding the chemical properties of benzoylecgonine hydrochloride could potentially inform these remediation efforts.

Forensic and Clinical Applications

Route of Administration Differentiation

The metabolic profile of cocaine and its metabolites can provide insights into the route of administration. Research by Cone et al. demonstrated that benzoylecgonine concentrations were route-dependent, representing 39%, 30%, and 16% of administered dose for intravenous, intranasal, and smoking routes, respectively . These differences can assist in forensic interpretations of cocaine use patterns.

Research Limitations and Future Directions

Current Knowledge Gaps

Despite extensive research on cocaine metabolism, specific information on benzoylecgonine hydrochloride is limited in the scientific literature. Most studies focus on benzoylecgonine rather than its salt forms, creating a gap in our understanding of the chemical, physical, and analytical properties specific to the hydrochloride salt.

Methodological Considerations

Future research should consider developing standardized analytical methods specifically validated for benzoylecgonine hydrochloride. Current methods focus primarily on benzoylecgonine, and the potential differences in extraction efficiency, chromatographic behavior, and mass spectrometric response between the free acid and salt forms warrant investigation.

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